3-(4H-1,2,4-Triazol-4-yl)aniline dihydrochloride
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Overview
Description
3-(4H-1,2,4-Triazol-4-yl)aniline dihydrochloride is a chemical compound with the molecular formula C8H9ClN4. It is a derivative of aniline, where the aniline ring is substituted with a 1,2,4-triazole ring at the 3-position.
Mechanism of Action
Target of Action
It’s known that 1,2,4-triazole derivatives, which include this compound, are often used in the development of anticancer agents . These compounds can form hydrogen bonds with different targets, improving their pharmacokinetics, pharmacological, and toxicological properties .
Mode of Action
It’s known that the reaction occurs by the formation of a c-n bond between the nitrogen of the amino group and the carbonyl carbon, with a simultaneous proton transfer from nitrogen n1 to the oxygen of the c=o bond .
Biochemical Pathways
It’s known that 1,2,4-triazole derivatives can affect various biochemical pathways involved in cancer cell proliferation .
Pharmacokinetics
It’s known that 1,2,4-triazole derivatives, which include this compound, can form hydrogen bonds with different targets, leading to the improvement of pharmacokinetics .
Result of Action
It’s known that 1,2,4-triazole derivatives, which include this compound, have shown promising cytotoxic activity against various human cancer cell lines .
Action Environment
It’s known that the activation barrier of similar compounds can be overcome under certain conditions, such as heating .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4H-1,2,4-Triazol-4-yl)aniline dihydrochloride typically involves the reaction of 3-(4H-1,2,4-Triazol-4-yl)aniline with hydrochloric acid to form the dihydrochloride salt. The reaction conditions often include the use of solvents such as ethanol or methanol, and the reaction is carried out at room temperature or under reflux conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and concentration of reactants .
Chemical Reactions Analysis
Types of Reactions
3-(4H-1,2,4-Triazol-4-yl)aniline dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the triazole ring to other nitrogen-containing heterocycles.
Substitution: The aniline ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nitration of the aniline ring would yield nitro derivatives, while oxidation could produce quinone derivatives .
Scientific Research Applications
3-(4H-1,2,4-Triazol-4-yl)aniline dihydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
- 4-(1H-1,2,4-Triazol-1-yl)aniline
- 3-(1,3-Thiazol-4-yl)aniline
- 4-(4-methyl-4H-1,2,4-triazol-3-yl)aniline
- 2-Methyl-5-(4H-1,2,4-triazol-4-yl)aniline
- 2-Fluoro-5-(4H-1,2,4-triazol-4-yl)aniline
Uniqueness
3-(4H-1,2,4-Triazol-4-yl)aniline dihydrochloride is unique due to its specific substitution pattern and the presence of the dihydrochloride salt form. This unique structure can influence its chemical reactivity and biological activity, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
3-(1,2,4-triazol-4-yl)aniline;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4.2ClH/c9-7-2-1-3-8(4-7)12-5-10-11-6-12;;/h1-6H,9H2;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFINJHRRKWHLPH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N2C=NN=C2)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10Cl2N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2138341-25-8 |
Source
|
Record name | 3-(4H-1,2,4-triazol-4-yl)aniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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